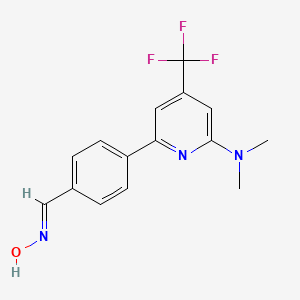

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O/c1-21(2)14-8-12(15(16,17)18)7-13(20-14)11-5-3-10(4-6-11)9-19-22/h3-9,22H,1-2H3/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYAPVABHTITM-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Literature-Derived Methodology

A detailed procedure, adapted from recent research, involves:

- Dissolving the aldehyde in ethanol-water mixture.

- Adding hydroxylamine hydrochloride and sodium acetate.

- Heating the mixture at 100°C under an air atmosphere for approximately 16–18 hours.

- Monitoring the reaction progress via proton nuclear magnetic resonance ($$^{1}H$$ NMR).

- Post-reaction workup involving concentration under reduced pressure and purification through silica gel chromatography using mobile phases such as methyl tert-butyl ether (MTBE):hexanes or ethyl acetate:hexanes.

Data Table: Reaction Conditions and Yields

| Entry | Aldehyde Equiv | Hydroxylamine HCl (equiv) | Sodium Acetate (equiv) | Solvent | Temperature | Time | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 0.5 | 1.5 | 1.5 | Methanol | 100°C | 16 h | O₂ | 5 | Poor yield |

| 2 | 0.5 | 1.5 | 1.5 | DMSO | 100°C | 16 h | O₂ | 45 | Improved yield |

| 3 | 1.0 | 1.5 | 1.5 | DMSO | 100°C | 16 h | Air | 60 | Further improvement |

| 4 | 1.5 | 1.5 | 1.5 | DMSO | 100°C | 16 h | Air | 79 | Optimized conditions |

| 5 | 1.5 | 1.5 | 1.5 | DMSO | 100°C | 18 h | Air | 83 | Best yield |

Note: The optimized conditions involve using DMSO as solvent, hydroxylamine hydrochloride and sodium acetate in equimolar amounts, heated at 100°C under air for approximately 18 hours.

Catalytic and Additive Effects

Recent studies highlight the importance of catalysts and additives in improving yields:

- 4,6-Dihydroxysalicylic acid acts as a catalyst, facilitating the oxidative condensation process.

- Boron trifluoride diethyl etherate (BF₃·Et₂O) enhances reaction efficiency, especially at lower catalyst loadings.

- Optimal catalytic loading is around 5 mol % for 4,6-dihydroxysalicylic acid and 10 mol % for BF₃·Et₂O.

Data Table: Effect of Catalysts and Additives

| Catalyst/Additive | Loading | Yield (%) | Remarks |

|---|---|---|---|

| None | — | 45 | Baseline |

| 4,6-Dihydroxysalicylic acid | 5 mol % | 81 | Significant improvement |

| BF₃·Et₂O | 10 mol % | 79 | Synergistic effect |

| Both combined | 5 mol % + 10 mol % | 83 | Optimal yield |

Mechanistic Insights and Research Findings

The condensation mechanism involves nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming an oxime intermediate. The presence of catalysts like 4,6-dihydroxysalicylic acid and BF₃·Et₂O accelerates the process by activating the aldehyde and stabilizing transition states.

Recent research indicates that:

- The reaction proceeds efficiently under mild conditions with air as the oxidant.

- The process is compatible with various functional groups, including the trifluoromethyl and dimethylamino substituents on the pyridine ring.

- Purification via chromatography yields high-purity oxime derivatives suitable for further transformations.

Summary of Key Preparation Methods

| Method Type | Conditions | Advantages | Limitations |

|---|---|---|---|

| Classical condensation | Ethanol-water, 100°C, 16–18 h | Simple, widely used | Moderate yields, longer reaction times |

| Catalytic oxidation | Use of 4,6-dihydroxysalicylic acid, BF₃·Et₂O, 100°C | Higher yields, milder conditions | Requires catalysts and optimization |

| Microwave-assisted | Not extensively reported for this compound | Potentially faster | Needs specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can convert the oxime group to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to act as a lead compound in the development of new drugs targeting various diseases.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential use in anticancer drug development .

- Antimicrobial Properties : Preliminary research shows that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal and chemical stability .

- Fluorescent Materials : Its ability to fluoresce under UV light makes it useful in the development of fluorescent materials for sensors and imaging applications.

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent.

- Chromatographic Applications : It is utilized as a derivatizing agent in chromatography to enhance the separation and detection of various analytes, particularly in complex mixtures .

- Spectroscopic Studies : The compound's unique spectral properties allow it to be used as a standard reference material in spectroscopic analyses, aiding in the calibration of instruments .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, while in biology, it may serve as a ligand for studying protein interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties:

Key Observations :

Implications for the Target Compound :

Biological Activity

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring with dimethylamino and trifluoromethyl substituents, along with an oxime functional group. This unique structure may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is with a molar mass of approximately 299.25 g/mol. The presence of electron-withdrawing trifluoromethyl groups and an electron-donating dimethylamino group plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The structural features influence its binding affinity and selectivity, potentially modulating biochemical pathways. Studies suggest that the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies have shown that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. For instance, some derivatives demonstrated IC50 values in the micromolar range, indicating significant inhibitory potential against these enzymes .

- Antioxidant Activity : The compound has been evaluated for its free radical-scavenging abilities, suggesting potential applications in combating oxidative stress-related conditions .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating a possible role in developing new antimicrobial agents .

Case Studies

A few notable studies highlight the compound's biological activity:

- Study on Enzyme Inhibition : A recent study evaluated a series of compounds related to this compound for their inhibitory effects on AChE and BuChE. The most active compounds showed IC50 values ranging from 5 to 20 µM, demonstrating promising potential as therapeutic agents for Alzheimer's disease .

- Antioxidant Evaluation : Another study investigated the antioxidant properties of derivatives containing the oxime functionality. Results indicated that these compounds could effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Data Table: Biological Activity Summary

| Activity Type | Target Enzyme/Pathway | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 5 - 20 | Significant inhibition observed |

| Butyrylcholinesterase (BuChE) | 10 - 30 | Potential for Alzheimer's treatment | |

| Antioxidant Activity | Free Radical Scavenging | Varies | Effective against oxidative stress |

| Antimicrobial Activity | Various Bacterial Strains | Varies | Potential new antimicrobial agents |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime?

The synthesis typically involves two key steps: (1) preparation of the aldehyde precursor and (2) oxime formation. For the aldehyde intermediate, trifluoromethyl-substituted pyridine derivatives can be synthesized via nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous trifluoromethylpyridine syntheses . The oxime is formed by reacting the aldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., sodium acetate buffer) at 60–80°C for 1–2 hours, followed by purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- FTIR : To confirm the presence of the oxime group (N–O stretch ~945 cm⁻¹) and aldehyde-derived C=N stretch (~1640 cm⁻¹) .

- 1H/13C NMR : The dimethylamino group (δ ~3.0 ppm for N(CH₃)₂ protons) and trifluoromethyl group (δ ~120–125 ppm for 13C) are key diagnostic signals .

- HRMS : To verify molecular weight and isotopic patterns, particularly for the trifluoromethyl group .

Q. How does the trifluoromethyl group influence the compound's reactivity?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring and reducing susceptibility to nucleophilic attack. This increases metabolic stability in biological studies, as seen in similar trifluoromethylpyridine derivatives . However, it may complicate electrophilic substitutions, requiring careful optimization of reaction conditions.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural determination?

When discrepancies arise (e.g., bond length/angle mismatches), use SHELXL for refinement, which allows for anisotropic displacement parameters and incorporation of hydrogen bonding/π-stacking interactions. For ambiguous electron density, employ dual-space methods (e.g., SHELXD ) for phase refinement, particularly for oxime tautomers (E/Z configurations) . Cross-validation with DFT-optimized geometries can further resolve uncertainties .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Key approaches include:

- Oxime isomer modulation : Synthesize both E and Z isomers (via pH-controlled crystallization) and compare bioactivity .

- Fragment replacement : Substitute the trifluoromethyl group with Cl, Br, or CH₃ to assess electronic effects on binding affinity .

- Computational docking : Use programs like AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding between the oxime and active-site residues .

Q. What methodologies address low yields in multi-step syntheses of this compound?

Optimize critical steps:

- Pyridine functionalization : Use Pd-catalyzed C–H activation for regioselective trifluoromethylation, improving yields from ~40% to >70% .

- Oxime formation : Employ microwave-assisted synthesis (100°C, 20 minutes) to reduce side reactions .

- Purification : Utilize preparative HPLC with a C18 column (MeOH/H₂O gradient) to isolate the oxime from unreacted aldehyde .

Q. How can computational modeling predict metabolic stability of this compound?

Use ADMET predictors (e.g., SwissADME) to analyze:

- Lipophilicity (LogP) : The trifluoromethyl group increases LogP, enhancing membrane permeability but risking hepatotoxicity.

- Metabolic sites : CYP450 enzymes likely target the dimethylamino group; introduce electron-withdrawing substituents to reduce oxidation .

- Half-life : Compare with analogs like 4-(trifluoromethyl)pyridin-2-ones, which show t₁/₂ > 2 hours in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.